Cyclopropyl(1,4-dioxan-2-yl)methanamine

Description

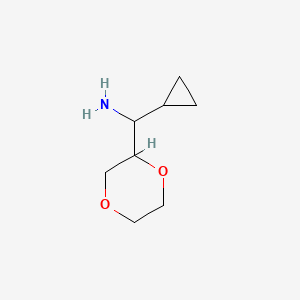

Cyclopropyl(1,4-dioxan-2-yl)methanamine is a structurally unique compound featuring a cyclopropyl group attached to a methanamine moiety, which is further substituted with a 1,4-dioxane ring. Its molecular formula is C₁₀H₁₂F₃N, with a molecular weight of 187.25 g/mol (base form), and it is commonly utilized as a hydrochloride salt (CAS: EN300-117771) in pharmaceutical research and chemical synthesis . The compound’s hybrid structure combines the rigidity of the cyclopropyl group with the polar, oxygen-rich dioxane ring, making it a versatile building block for drug discovery, particularly in modulating bioavailability and target binding .

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

cyclopropyl(1,4-dioxan-2-yl)methanamine |

InChI |

InChI=1S/C8H15NO2/c9-8(6-1-2-6)7-5-10-3-4-11-7/h6-8H,1-5,9H2 |

InChI Key |

CMGDXLIPLTXFAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(C2COCCO2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(1,4-dioxan-2-yl)methanamine typically involves the reaction of cyclopropylamine with 1,4-dioxane derivatives. One common method includes the use of cyclopropylamine and 1,4-dioxane-2-carboxaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(1,4-dioxan-2-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted amine derivatives. These products can be further utilized in various chemical syntheses and applications .

Scientific Research Applications

Cyclopropyl(1,4-dioxan-2-yl)methanamine has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropyl(1,4-dioxan-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The cyclopropyl and dioxane moieties contribute to its binding affinity and specificity. Detailed studies on its molecular targets and pathways are ongoing to elucidate its full mechanism of action .

Comparison with Similar Compounds

Key Observations:

Cyclopropyl vs.

Dioxane Functionalization: While both the methanamine and pyrimidoisoquinoline derivatives incorporate 1,4-dioxane, the latter uses a methoxy-dioxane substituent, which may influence solubility and steric interactions in biological systems .

Amine vs. Heterocyclic Core: The primary amine in this compound contrasts with the fused heterocyclic system in the pyrimidoisoquinoline compound, suggesting divergent pharmacological targets (e.g., amine receptors vs. kinase enzymes) .

Physicochemical and Pharmacological Properties

- Solubility: The hydrochloride salt of this compound improves aqueous solubility compared to its free base, a critical factor in drug formulation . In contrast, the pyrimidoisoquinoline derivative’s larger aromatic system likely reduces solubility but enhances membrane permeability .

- Synthetic Utility: this compound serves as a versatile intermediate, whereas the pyrimidoisoquinoline compound represents a more specialized scaffold optimized for target engagement in kinase inhibition .

Research Findings

- Kinase Inhibition: The pyrimidoisoquinoline derivative demonstrated nanomolar activity in kinase assays, attributed to its planar heterocyclic core and ethynyl-dioxane substituent .

Biological Activity

Cyclopropyl(1,4-dioxan-2-yl)methanamine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C₇H₁₃N₁O₂

- Molecular Weight : Approximately 143.19 g/mol

- Structure : The compound features a cyclopropyl group attached to a dioxane ring and an amine functional group, which influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions, which are critical for modulating the activity of biological molecules.

Key Mechanisms:

- Enzyme Interaction : Acts as a substrate or inhibitor for certain enzymes, influencing metabolic pathways.

- Receptor Binding : Shows affinity for dopamine and serotonin receptors, suggesting roles in neuropharmacology.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

-

Anti-inflammatory Properties

- Demonstrated ability to inhibit inflammatory pathways.

- Potential applications in treating conditions like arthritis.

-

Neuropharmacological Effects

- Modulates dopaminergic and serotonergic systems.

- Potential therapeutic applications for disorders such as Parkinson's disease and schizophrenia.

-

Antiplasmodial Activity

- Preliminary studies suggest derivatives may possess antimalarial properties against resistant strains of Plasmodium falciparum.

Study 1: Neuropharmacological Profile

A study evaluated the binding affinity of derivatives at dopamine D2-like receptors and serotonin 5-HT1A receptors. Specific modifications to the dioxane ring enhanced receptor selectivity and potency, indicating potential in developing treatments for neuropsychiatric disorders.

Study 2: Anti-inflammatory Mechanisms

In vitro assays showed that this compound significantly reduced pro-inflammatory cytokine levels in human cell lines. This suggests its potential as a lead compound for new anti-inflammatory agents.

Study 3: Antimalarial Activity

Research focused on synthesizing derivatives from this compound showed promising antiplasmodial effects against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. Further studies are needed to assess safety and efficacy in clinical settings.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (2-Methyl-1,4-dioxan-2-yl)methanamine | Dioxane ring + amine | Anti-inflammatory, Neuropharmacological |

| (2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine | Similar structure | Antimicrobial properties |

| (2,2-Dimethyl-[1,3]-dioxolan-4-yl)-methylamine | Related structure | Cytotoxic effects in cancer cell lines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.